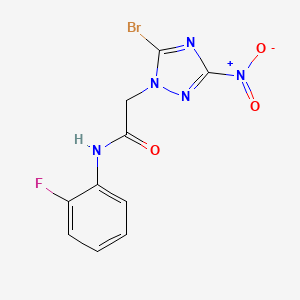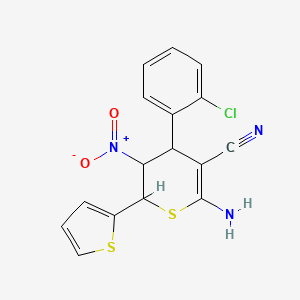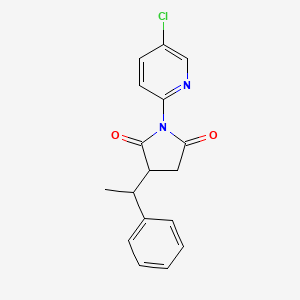![molecular formula C25H27BrClNO5 B14944688 Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate](/img/structure/B14944688.png)
Methyl 4-[(4-bromophenyl)carbonyl]-3-(4-chlorophenyl)-2-(morpholin-4-ylcarbonyl)hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is a complex organic compound that features a combination of bromine, chlorine, and morpholine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanoate structure, followed by the introduction of the bromobenzoyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the bromine, chlorine, and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and chlorophenyl groups can participate in binding interactions, while the morpholine moiety may enhance solubility and bioavailability. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes or biochemical reactions.
類似化合物との比較
Similar Compounds
- METHYL 4-(4-BROMOBENZOYL)-3-(4-FLUOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-CHLOROBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
- METHYL 4-(4-BROMOBENZOYL)-3-(4-METHOXYPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE
Uniqueness
METHYL 4-(4-BROMOBENZOYL)-3-(4-CHLOROPHENYL)-2-(MORPHOLINOCARBONYL)HEXANOATE is unique due to the specific combination of bromine, chlorine, and morpholine functional groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C25H27BrClNO5 |
|---|---|
分子量 |
536.8 g/mol |
IUPAC名 |
methyl 4-(4-bromobenzoyl)-3-(4-chlorophenyl)-2-(morpholine-4-carbonyl)hexanoate |
InChI |
InChI=1S/C25H27BrClNO5/c1-3-20(23(29)17-4-8-18(26)9-5-17)21(16-6-10-19(27)11-7-16)22(25(31)32-2)24(30)28-12-14-33-15-13-28/h4-11,20-22H,3,12-15H2,1-2H3 |
InChIキー |
YWXVLGOBRNGOOM-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)N2CCOCC2)C(=O)OC)C(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)


![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)

![Benzo[b]benzofuran-2-carboxamide, N-(2,3-dimethyl-6-quinoxalinyl)-](/img/structure/B14944656.png)
![2-[1-(2-Anilino-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B14944663.png)
![N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide](/img/structure/B14944665.png)
![N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
![7-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944679.png)

![5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B14944692.png)
